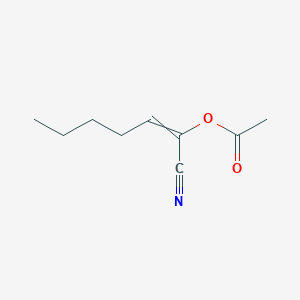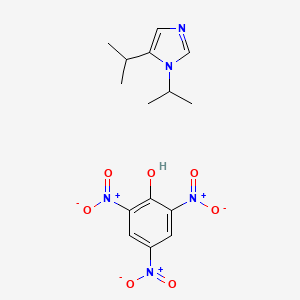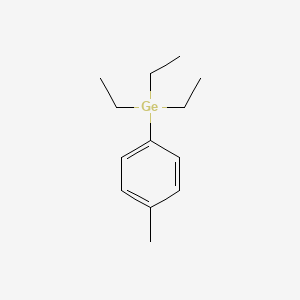![molecular formula C12H22N2O B14597285 1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- CAS No. 61171-60-6](/img/structure/B14597285.png)
1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is known for its stability and distinctive chemical properties, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- typically involves a series of organic reactions. One common method includes the reaction of a Schiff base with acetoacetic acid amide in absolute ethanol. The mixture is kept at room temperature for several days, leading to the formation of crystals, which are then filtered, washed, and recrystallized .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents like hydrogen gas. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of 1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s stability and unique structure make it useful in studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azabicyclo[2.2.2]octane: A related compound with a similar bicyclic structure.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with different ring sizes and properties.
Uniqueness
1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity .
Propriétés
Numéro CAS |
61171-60-6 |
|---|---|
Formule moléculaire |
C12H22N2O |
Poids moléculaire |
210.32 g/mol |
Nom IUPAC |
6,6,7,7-tetramethyl-1-azabicyclo[2.2.2]octane-3-carboxamide |
InChI |
InChI=1S/C12H22N2O/c1-11(2)5-8-6-12(3,4)14(11)7-9(8)10(13)15/h8-9H,5-7H2,1-4H3,(H2,13,15) |
Clé InChI |
BUTUOBUWYFIGSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2CC(N1CC2C(=O)N)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(Acetyloxy)ethyl]-1,4-dimethylpiperidin-1-ium](/img/structure/B14597219.png)
![Triethoxy[2-(triphenylsilyl)ethyl]silane](/img/structure/B14597226.png)
![3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14597232.png)
![1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14597233.png)
![[(2R,4R)-4-Phenyloxetan-2-yl]methanol](/img/structure/B14597238.png)







